2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine
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Overview
Description
2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves a multi-step process One common method starts with the preparation of the hydrazine derivative by reacting 4-fluorobenzaldehyde with hydrazine hydrate under reflux conditions The resulting hydrazone is then subjected to cyclization with cyanuric chloride in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
- **2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
Uniqueness
The uniqueness of 2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H24FN7O |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C19H24FN7O/c20-16-6-4-15(5-7-16)14-21-25-17-22-18(26-8-2-1-3-9-26)24-19(23-17)27-10-12-28-13-11-27/h4-7,14H,1-3,8-13H2,(H,22,23,24,25)/b21-14+ |
InChI Key |
RYYZUDGYJLPUFN-KGENOOAVSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)F)N4CCOCC4 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)F)N4CCOCC4 |
Origin of Product |
United States |
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